(-)-Catechol

Description

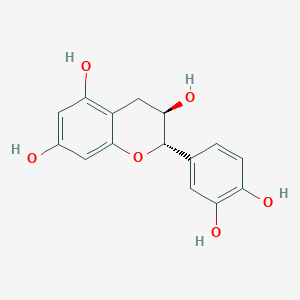

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172174 | |

| Record name | Catechin l-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18829-70-4, 7295-85-4 | |

| Record name | (-)-Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechin l-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Catechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Catechin l-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIANIDANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHB0GX3D44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (-)-Catechol Derivatives from Phenol Hydroxylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing catechol and its chiral derivatives, with a specific focus on the stereoselective synthesis of (-)-catechin class polyphenols, often colloquially referred to as (-)-catechol. The synthesis of these compounds is of significant interest in medicinal chemistry and drug development due to their well-documented antioxidant and various other biological activities. This document details both non-stereoselective and cutting-edge stereoselective methodologies, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Non-Stereoselective Synthesis of Catechol from Phenol

The direct ortho-hydroxylation of phenol is a primary industrial route to catechol. These methods are generally not stereoselective and produce achiral catechol.

Direct Hydroxylation with Hydrogen Peroxide over Titanium Silicalite-1 (TS-1)

This method is a widely used industrial process for the direct synthesis of dihydroxybenzenes from phenol using hydrogen peroxide as a green oxidant. The selectivity towards catechol versus its isomer, hydroquinone, can be influenced by reaction conditions.[1][2]

Experimental Protocol:

A typical procedure for the hydroxylation of phenol using a TS-1 catalyst is as follows:[2][3]

-

A glass reactor equipped with a reflux condenser and a magnetic or mechanical stirrer is charged with the TS-1 catalyst, phenol, a solvent (e.g., water, acetone, or methanol), and water.[2][3]

-

The mixture is heated to the desired reaction temperature, typically between 50-90°C, under stirring.[1]

-

An aqueous solution of hydrogen peroxide (30%) is then added gradually to the reactor using a metering pump.[3] The molar ratio of phenol to hydrogen peroxide is generally maintained between 2:1 and 8:1.[1]

-

The reaction is allowed to proceed for a period of 0.5 to 6 hours.[1]

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is separated by filtration.[3]

-

The organic products are analyzed by gas chromatography.[3]

Quantitative Data:

The following table summarizes typical reaction parameters and outcomes for the hydroxylation of phenol using a TS-1 catalyst.

| Catalyst | Phenol:H₂O₂ Molar Ratio | Temperature (°C) | Solvent | Phenol Conversion (%) | Dihydroxybenzene Selectivity (%) | Catechol:Hydroquinone Ratio | Reference |

| TS-1 | 3:1 | 90-100 | - | 25 | 90 | ~1:1 | [1] |

| EUROTS-1 | Varies | Reflux | Acetone | Varies | Varies | Varies | [3] |

| TS-1 | 2:1 - 8:1 | 50-90 | Water/Methanol/Acetone | Varies | Up to 90 | ~1:1 | [1] |

| Fe-BTC | 1:1 | 50 | Water | 16.9 | 99.3 (CAT+HQ) | ~2:1 |

Reaction Mechanism:

The proposed mechanism for the TS-1 catalyzed hydroxylation of phenol involves the activation of hydrogen peroxide on the titanium active sites within the zeolite framework to form a titanium hydroperoxo species. This species then electrophilically attacks the electron-rich phenol ring, primarily at the ortho and para positions, to yield catechol and hydroquinone.

Caption: Proposed mechanism for TS-1 catalyzed phenol hydroxylation.

Dakin Oxidation of Salicylaldehyde

This two-step approach involves the ortho-formylation of phenol to produce salicylaldehyde, which is then oxidized using hydrogen peroxide in a basic solution to yield catechol.[4][5]

Experimental Protocol:

The following protocol is adapted from Organic Syntheses for the Dakin oxidation of salicylaldehyde:[5]

-

In a suitable flask, dissolve 122 g (1 mole) of pure salicylaldehyde in 1000 mL of 1 N sodium hydroxide solution at room temperature.

-

To this solution, add 1420 g (1.2 moles) of 3% hydrogen peroxide. A slight darkening of the solution and a temperature rise to 45-50°C will be observed.

-

Allow the solution to stand for 15-20 hours.

-

Neutralize any excess alkali with a few drops of acetic acid.

-

Evaporate the solution to complete dryness on a water bath under reduced pressure.

-

The residue is then worked up to isolate the catechol product, which can be purified by recrystallization or distillation.

Quantitative Data:

| Starting Material | Reagents | Yield of Catechol (%) | Reference |

| Salicylaldehyde | 1. H₂O₂, NaOH; 2. Acid workup | 69-73 | [5] |

Reaction Mechanism:

The Dakin oxidation mechanism proceeds through the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the aldehyde, followed by an intramolecular rearrangement and subsequent hydrolysis.[4][6]

Caption: Mechanism of the Dakin Oxidation.

Palladium-Catalyzed ortho-C-H Hydroxylation

Recent advances have led to the development of palladium-catalyzed methods for the direct ortho-hydroxylation of phenols. These methods often employ a directing group to achieve high regioselectivity. A notable example is the use of a silanol group as a traceless directing group.

Experimental Protocol:

A general procedure for the palladium-catalyzed silanol-directed C-H oxygenation of phenols is as follows:

-

The starting phenol is first converted to its corresponding phenoxy silanol derivative.

-

The phenoxy silanol is then subjected to the palladium-catalyzed C-H acetoxylation. A typical reaction would involve the phenoxy silanol, a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., PhI(OAc)₂), in a suitable solvent (e.g., toluene).

-

The reaction mixture is heated to facilitate the C-H activation and acetoxylation.

-

The resulting acetoxylated intermediate undergoes an acid-catalyzed cyclization to form a cyclic silicon-protected catechol.

-

The final step is the desilylation of the cyclic intermediate, typically using tetrabutylammonium fluoride (TBAF), to yield the desired catechol.

Quantitative Data:

| Substrate | Catalyst | Oxidant | Yield (%) | Reference |

| Various Phenoxy Silanols | Pd(OAc)₂ | PhI(OAc)₂ | Good to Excellent |

Reaction Mechanism:

The catalytic cycle involves coordination of the silanol directing group to the palladium center, followed by C-H activation at the ortho position to form a palladacycle. Oxidative addition of the oxidant, followed by reductive elimination, furnishes the acetoxylated intermediate, which then cyclizes and is deprotected.

Caption: Palladium-catalyzed ortho-C-H hydroxylation workflow.

Stereoselective Synthesis of (-)-Catechin Derivatives

The synthesis of enantiomerically pure (-)-catechin and its derivatives relies on asymmetric methodologies to control the stereochemistry at the C2 and C3 positions of the flavan-3-ol core. The Sharpless Asymmetric Dihydroxylation is a cornerstone of this approach.

Sharpless Asymmetric Dihydroxylation and Cyclization

This powerful strategy involves the asymmetric dihydroxylation of a 1,3-diarylpropene precursor, derived from a chalcone, to establish the syn-diol stereochemistry. Subsequent acid-catalyzed cyclization affords the flavan-3-ol skeleton with defined stereochemistry. The choice of the chiral ligand in the AD-mix (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation and thus the final stereochemistry of the product.[7][8][9]

Experimental Protocol:

A general protocol for the synthesis of a (-)-catechin derivative via Sharpless Asymmetric Dihydroxylation is as follows:[10]

-

Sharpless Asymmetric Dihydroxylation:

-

In a round-bottom flask, dissolve the 1,3-diarylpropene substrate in a solvent system of t-butyl alcohol and water (1:1).

-

Add the appropriate AD-mix (AD-mix-β for the synthesis of (-)-epicatechin precursors). For less reactive alkenes, methanesulfonamide (CH₃SO₂NH₂) can be added as a catalyst.[10]

-

Cool the reaction mixture to 0°C and stir vigorously until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a reducing agent such as sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

The crude diol is purified by flash chromatography.

-

-

Acid-Catalyzed Cyclization:

-

Dissolve the purified 1,3-diaryl-1,2-diol in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

-

Neutralize the acid and remove the solvent under reduced pressure.

-

The crude flavan-3-ol is purified by chromatography to yield the desired (-)-catechin derivative.

-

Quantitative Data:

The following table presents representative yields and enantiomeric excess for the Sharpless Asymmetric Dihydroxylation in the synthesis of chiral diols, precursors to flavan-3-ols.

| Substrate (1,3-Diarylpropene) | AD-mix | Yield of Diol (%) | Enantiomeric Excess (ee, %) | Reference |

| Various substituted diarylpropenes | AD-mix-α or AD-mix-β | 75-98 | >90 | [7][9] |

| (E)-1-(3,4-dibenzyloxyphenyl)-3-(2,4,6-tribenzyloxyphenyl)prop-1-ene | AD-mix-β | 81 | 90 | [7] |

Reaction Mechanism:

The Sharpless Asymmetric Dihydroxylation proceeds through a catalytic cycle involving the formation of an osmium(VIII)-chiral ligand complex, which undergoes a [3+2] cycloaddition with the alkene to form an osmate(VI) ester. Hydrolysis of the ester releases the diol and the osmium(VI) species, which is then reoxidized to osmium(VIII) by a stoichiometric oxidant.[11]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The subsequent acid-catalyzed cyclization is an intramolecular Williamson ether synthesis, where one of the newly formed hydroxyl groups attacks the benzylic position, leading to the formation of the pyran ring of the flavan-3-ol.

Conclusion

The synthesis of catechol and its chiral derivatives from phenol is a versatile area of organic chemistry with both well-established industrial processes and modern, highly selective catalytic methods. For the production of achiral catechol, direct hydroxylation using TS-1 catalysts and the Dakin oxidation of salicylaldehyde are robust and scalable methods. For the synthesis of enantiomerically pure (-)-catechin derivatives, which are of high value in drug discovery, the Sharpless Asymmetric Dihydroxylation of 1,3-diarylpropenes provides a reliable and highly stereoselective route. The choice of synthetic strategy will depend on the specific target molecule, desired stereochemistry, and scalability requirements. This guide provides the foundational knowledge and practical protocols to aid researchers in the synthesis of these important compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. research.tue.nl [research.tue.nl]

- 3. researchgate.net [researchgate.net]

- 4. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of Chiral Flavan-3-Ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rroij.com [rroij.com]

- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Sources and Extraction of Catechins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechins are a class of polyphenolic flavonoid compounds abundant in various plant-based foods, recognized for their potent antioxidant, anti-inflammatory, and potential therapeutic properties. The most common stereoisomers found in nature are (+)-catechin and (-)-epicatechin. This guide provides a comprehensive overview of the primary natural sources of catechins and details the methodologies for their extraction and purification, with a focus on providing actionable data and protocols for research and development.

Natural Sources of Catechins

Catechins are widespread throughout the plant kingdom. The primary dietary sources include tea, cocoa, fruits, and wine.[1][2][3][4] The concentration and composition of specific catechins can vary significantly depending on the plant species, growing conditions, harvesting time, and processing methods.

Table 1: Major Natural Sources and their Catechin Content

| Natural Source | Predominant Catechins | Typical Catechin Content (mg/100g or mg/100mL) | Key References |

| Green Tea (Camellia sinensis) | Epigallocatechin gallate (EGCG), Epigallocatechin (EGC), Epicatechin gallate (ECG), Epicatechin (EC) | 10,000 - 25,000 mg/100g (dry leaf) | [2][3][4] |

| Cocoa (Theobroma cacao) | Epicatechin, Catechin | ~108 mg/100g | [1] |

| Dark Chocolate | Epicatechin, Catechin | 10 - 20 mg/50g | [3] |

| Apples (Malus domestica) | Epicatechin, Catechin | Varies; skin has the highest concentration | [2][5] |

| Blackberries (Rubus spp.) | Catechin, Epicatechin | ~37 mg/100g | [5] |

| Grapes (Vitis vinifera) | Catechin, Epicatechin | Varies by cultivar and part of the fruit | [1] |

| Red Wine | Catechin, Epicatechin | 15 - 30 mg/150mL | [3] |

| Fava Beans (Vicia faba) | Catechin, Epicatechin | 8 - 12 mg per 3/4 cup (cooked) | [5] |

| Prune Juice | Catechin | ~25 mg/100mL | [1] |

| Açaí Oil (Euterpe oleracea) | (+)-Catechins | ~67 mg/kg | [1] |

Extraction Methodologies

The extraction of catechins from plant matrices is a critical step in their isolation and purification. The choice of method depends on factors such as the desired purity, yield, cost, and environmental impact. Common techniques include solvent extraction, supercritical fluid extraction (SFE), and various chromatographic methods.[6][7]

Solvent Extraction

Solvent extraction is a widely used method for obtaining catechins from plant materials. The selection of the solvent system is crucial for achieving high extraction efficiency.

3.1.1. Common Solvents Polar solvents are generally employed due to the high polarity of catechins.[8]

-

Water (Hot Water Extraction - HWE): A conventional and environmentally friendly solvent. Extraction efficiency is often enhanced by heating, which helps to break down plant cell walls.[6]

-

Ethanol and Ethanol-Water Mixtures: Ethanol is effective at dissolving a wide range of organic compounds, including catechins. Aqueous ethanol solutions (e.g., 50-70%) often provide higher yields than either solvent alone.[6][8]

-

Methanol and Methanol-Water Mixtures: Similar to ethanol, methanol is an efficient solvent for catechin extraction.[8]

-

Acetone: Aqueous acetone (e.g., 70%) is also used for effective extraction.[9]

3.1.2. Experimental Protocol: Solvent Extraction of Catechins from Green Tea Leaves

This protocol is a generalized procedure based on common laboratory practices.

Materials:

-

Dried and powdered green tea leaves

-

Solvent (e.g., 50% aqueous ethanol)

-

Beaker or flask

-

Shaking incubator or magnetic stirrer

-

Centrifuge and centrifuge tubes

-

Filter paper or syringe filter (0.45 µm)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a known amount of dried, powdered green tea leaves (e.g., 10 g).

-

Extraction: Add the tea powder to a flask with the chosen solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

-

Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

-

Separation: Centrifuge the mixture at a high speed (e.g., 8000 rpm) for 10-15 minutes to pellet the solid material.

-

Filtration: Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining fine particles.

-

Solvent Removal: Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the solvent.

-

Drying: Dry the resulting crude catechin extract, for example, by spray drying or freeze-drying.

Table 2: Comparison of Solvent Extraction Parameters and Yields for Catechins

| Plant Source | Solvent System | Temperature (°C) | Time | Yield/Concentration | Reference |

| Green Tea Waste | 50% Ethanol | - | - | Highest total catechin yield | [8] |

| Green Tea Waste | Hot Water | 80 | - | Highest extraction yield (25.98%) at 1:50 ratio | [10] |

| Green Tea | 50% Ethanol | - | - | 26.3% higher EGCG than hot water at 80°C | [10] |

| Arbutus unedo L. fruits | 12% Ethanol/88% Water (Microwave) | 137.1 | 42.2 min | 1.70 mg/g dw | [10] |

| Borrasus flabellifer L. Male Flower | Water | - | - | 6.65 µg/mg extract | [11] |

Supercritical Fluid Extraction (SFE)

SFE is a green technology that utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[6] It offers advantages such as high selectivity and minimal solvent residue.[7]

3.2.1. Experimental Protocol: Supercritical CO2 Extraction of Catechins

This protocol is a representative example.

Apparatus:

-

Supercritical Fluid Extractor

Parameters:

-

Supercritical Fluid: Carbon dioxide (CO2)

-

Modifier: Methanol (e.g., 5% v/v) can be added to increase the polarity of the CO2 and enhance catechin solubility.[6]

-

Pressure: 30 MPa[6]

-

Temperature: 70°C[6]

-

Flow Rate: 4 mL/min[6]

Procedure:

-

Sample Loading: Place the ground plant material into the extraction vessel of the SFE system.

-

Parameter Setting: Set the desired pressure, temperature, and CO2 flow rate. If a modifier is used, set its flow rate as well.

-

Extraction: Pump the supercritical CO2 (with modifier, if applicable) through the extraction vessel. The catechins will dissolve in the supercritical fluid.

-

Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to a gaseous state and the catechins to precipitate.

-

Collection: Collect the extracted catechin-rich product from the separator.

Purification by Chromatography

Following initial extraction, chromatographic techniques are essential for the isolation and purification of individual catechins.

3.3.1. High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for both the analysis and purification of catechins.[6][7]

-

Preparative HPLC: This scales up analytical HPLC to purify larger quantities of specific catechins.[6]

-

Semi-preparative HPLC: Used for isolating moderate quantities of high-purity catechins.[12]

3.3.2. Experimental Protocol: HPLC Analysis of Catechins

This protocol outlines a typical analytical HPLC method.

Instrumentation:

-

HPLC system with a UV or PDA detector

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid or 0.2% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][13]

-

Flow Rate: 1 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Detection Wavelength: 280 nm.[8]

Procedure:

-

Sample Preparation: Dissolve the crude catechin extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection: Inject a known volume of the sample onto the HPLC column.

-

Separation: Run the gradient program to separate the different catechins based on their polarity.

-

Detection and Quantification: Detect the catechins as they elute from the column using the UV detector. Quantify by comparing the peak areas to those of known standards.

Visualization of Workflows

General Workflow for Catechin Extraction and Purification

Caption: General workflow for catechin extraction and purification.

Detailed Solvent Extraction Workflow

Caption: Detailed workflow for solvent-based catechin extraction.

Conclusion

This technical guide has outlined the significant natural sources of catechins and provided a detailed overview of the primary extraction and purification methodologies. For researchers and professionals in drug development, a thorough understanding of these techniques is paramount for obtaining high-purity catechins for further investigation into their biological activities and potential therapeutic applications. The choice of extraction method should be carefully considered based on the specific research or production goals, balancing factors such as yield, purity, cost, and environmental sustainability. The provided protocols and workflows serve as a foundational guide for the practical implementation of catechin isolation from natural sources.

References

- 1. Catechin - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. neuroganhealth.com [neuroganhealth.com]

- 4. senchateabar.com [senchateabar.com]

- 5. cleaneatingmag.com [cleaneatingmag.com]

- 6. Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. dovepress.com [dovepress.com]

- 9. Screening and purification of catechins from underutilized tea plant parts and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogj.com [phcogj.com]

- 12. [Isolation and purification of seven catechin compounds from fresh tea leaves by semi-preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Redox Chemistry and Electrochemical Properties of (-)-Catechol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Catechol, a dihydroxyphenolic compound, is a fundamental structural motif in a vast array of biologically and pharmaceutically significant molecules. Its rich redox chemistry, characterized by the reversible oxidation to o-benzoquinone, is central to its biological activity, including its roles in neurotransmission, antioxidant defense, and adhesive mechanisms. A thorough understanding of the electrochemical properties and redox behavior of the catechol moiety is paramount for the rational design of novel therapeutics, the development of advanced biomaterials, and the elucidation of pathological processes involving oxidative stress. This technical guide provides a comprehensive overview of the core principles governing this compound redox chemistry, detailed experimental protocols for its electrochemical analysis, and a summary of key quantitative data to support research and development endeavors.

Core Redox Chemistry of this compound

The defining characteristic of the catechol group is its ability to undergo a reversible two-electron, two-proton oxidation to form the corresponding o-benzoquinone.[1][2][3] This transformation is the cornerstone of its diverse chemical and biological functions. The process can be initiated electrochemically or through chemical and enzymatic oxidants.[4]

The redox reaction can be summarized as follows:

This compound ⇌ o-Benzoquinone + 2e⁻ + 2H⁺

This equilibrium is highly dependent on the pH of the surrounding medium.[2] In acidic or neutral solutions, the reaction proceeds as shown above. As the pH increases, the deprotonation of the hydroxyl groups facilitates oxidation, leading to a decrease in the oxidation potential.[2]

The oxidation of catechol can also proceed through a one-electron pathway, forming a semiquinone radical intermediate.[5] This radical species is often involved in the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, particularly in the presence of metal ions like copper.[6] This pro-oxidant activity is a critical consideration in drug development, as it can contribute to both therapeutic effects and cellular toxicity.[6]

The reactivity of the resulting o-benzoquinone is a key aspect of catechol chemistry. These electrophilic species can readily participate in Michael addition reactions with various nucleophiles, including thiols (e.g., cysteine residues in proteins) and amines.[2][3] This reactivity is fundamental to the cross-linking mechanisms observed in mussel adhesion and has been harnessed in the design of bio-inspired adhesives and hydrogels.[7]

Quantitative Electrochemical Data

The electrochemical properties of this compound and its derivatives are typically characterized by techniques such as cyclic voltammetry (CV). The key quantitative parameters derived from these studies include the standard electrode potential (E⁰) or the half-wave potential (E½), which provide a measure of the thermodynamic ease of oxidation, and kinetic constants that describe the rate of the electron transfer process.

Table 1: Redox Potentials of Catechol and Related Compounds

| Compound | E⁰ or E½ (V vs. SHE) | pH | Conditions | Reference |

| o-Benzoquinone/Pyrocatechol | 0.813 | 7.30 | Phosphate buffer, Gold electrode | [8] |

| Benzoquinone/Hydroquinone | 0.714 | 7.0 | Phosphate buffer, Glassy carbon electrode | [9] |

| 4-Methylcatechol | See original source for specific values | 7.0 | Phosphate buffer with 0.1 M NaCl | [10] |

| Dopamine | See original source for specific values | 7.0 | Phosphate buffer with 0.1 M NaCl | [10] |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | See original source for specific values | 7.0 | Phosphate buffer with 0.1 M NaCl | [10] |

Note: The redox potential of catechol and its derivatives is highly sensitive to substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.[7]

Table 2: Kinetic Constants for Catechol Oxidation

| Reaction | Catalyst/Condition | k_cat (s⁻¹) | K_m (µM) | Reference |

| Catechol Oxidation | Hemin-Aβ₁₆ complex | See original source for specific values | See original source for specific values | [11] |

| 3,5-DTBC Oxidation | Copper(II) complex 1 | 82.2 h⁻¹ | - | [12] |

| 3,5-DTBC Oxidation | Copper(II) complex 2 | 367.8 h⁻¹ | - | [12] |

| Catechin Oxidation | Polyphenol Oxidase | See original source for specific values | See original source for specific values | [1] |

| Epicatechin Oxidation | Polyphenol Oxidase | See original source for specific values | See original source for specific values | [1] |

Note: k_cat represents the turnover number, and K_m is the Michaelis-Menten constant. These values are crucial for understanding the efficiency of enzymatic and catalytic oxidation of catechols.

Experimental Protocols

Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of catechol-containing compounds.[13][14] A typical experimental setup and procedure are outlined below.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell consisting of:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

-

This compound standard

-

Supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution, pH 7.0)

-

Deionized water

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual alumina particles.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in the supporting electrolyte.

-

Prepare a sufficient volume of the supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0).

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the supporting electrolyte solution to the cell.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. This is crucial as dissolved oxygen can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Record a blank CV of the supporting electrolyte to ensure there are no interfering redox peaks in the potential window of interest.

-

Add a known concentration of the this compound stock solution to the electrochemical cell.

-

Set the parameters on the potentiostat software. A typical potential window for catechol oxidation is from -0.2 V to +1.0 V vs. Ag/AgCl.[15] The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the kinetics of the electron transfer.

-

Initiate the potential scan and record the cyclic voltammogram. Typically, several cycles are run to obtain a stable response.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential (E½) as (Epa + Epc) / 2, which is an approximation of the standard redox potential.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred.

-

The relationship between the peak current and the scan rate can be used to determine if the process is diffusion-controlled or adsorption-controlled.

-

Visualizations

Diagram 1: Redox Chemistry of this compound

Caption: Redox pathway of this compound to o-benzoquinone.

Diagram 2: Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for cyclic voltammetry of this compound.

Diagram 3: Catechol-Mediated Signaling Pathway Suppression

Caption: Suppression of the PKD-NF-κB-IL-8 signaling pathway.

Conclusion

The redox chemistry of the this compound moiety is a rich and complex field with profound implications for drug discovery, materials science, and the understanding of biological processes. The reversible two-electron oxidation to o-benzoquinone, the formation of semiquinone radicals, and the subsequent generation of reactive oxygen species or reactions with nucleophiles are all critical aspects that dictate the function of catechol-containing molecules. This guide has provided a foundational understanding of these principles, supported by quantitative electrochemical data and a detailed experimental protocol for cyclic voltammetry. The provided visualizations offer a clear representation of the key pathways and workflows. A thorough grasp of these concepts is essential for any researcher or professional working with this important class of compounds.

References

- 1. Kinetic characterization of the enzymatic and chemical oxidation of the catechins in green tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Green electrochemical strategy for one-step synthesis of new catechol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01206K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.unipd.it [research.unipd.it]

- 6. Redox Cycling of Catechol Estrogens Generating Apurinic/Apyrimidinic Sites and 8-oxo-Deoxyguanosine via Reactive Oxygen Species Differentiates Equine and Human Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

Spectroscopic Characterization of (-)-Catechin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Catechin and its derivatives are a class of flavan-3-ols, which are polyphenolic compounds widely distributed in plants, including tea, cocoa, and various fruits. These compounds have garnered significant interest in the fields of nutrition, medicine, and drug development due to their potent antioxidant properties and potential health benefits, which include roles in preventing diseases associated with oxidative stress. The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships, metabolism, and bioavailability. Spectroscopic techniques are indispensable tools for the unambiguous identification and structural elucidation of these molecules. This guide provides a comprehensive overview of the key spectroscopic methods employed in the characterization of (-)-catechin derivatives, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the complete structural assignment of (-)-catechin and its derivatives. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbons, respectively. Two-dimensional (2D) NMR experiments, including COSY, HMQC, HMBC, and NOESY, are crucial for establishing connectivity between atoms and determining the stereochemistry of the molecule.[1]

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for (-)-Catechin and its Derivatives (400 MHz, CD₃OD) [2]

| Compound | H-2 | H-3 | H-4α | H-4β | H-6' | H-2' | H-5' | H-6 | H-8 |

| (-)-Catechin | 4.57 (d, J=7.6) | 3.98 (m) | 2.85 (dd, J=16.1, 5.5) | 2.51 (dd, J=16.1, 8.4) | 6.72 (d, J=8.1) | 6.84 (d, J=1.9) | 6.76 (dd, J=8.1, 1.9) | 5.93 (d, J=2.3) | 5.86 (d, J=2.3) |

| (-)-Epicatechin | 4.82 (s) | 4.18 (s) | 2.93 (d, J=17.0) | 2.73 (dd, J=17.0, 4.0) | 6.76 (d, J=8.0) | 6.98 (s) | 6.79 (d, J=8.0) | 5.93 (s) | 5.91 (s) |

Table 2: ¹³C NMR Spectroscopic Data for (-)-Catechin and its Epimer (+)-Catechin (125 MHz, Acetone-d₆) [1]

| Carbon | (+)-Catechin (1) | (-)-Catechin (2) |

| 2 | 82.8 | 82.8 |

| 3 | 68.8 | 68.8 |

| 4 | 28.5 | 28.5 |

| 4a | 100.8 | 100.8 |

| 5 | 157.7 | 157.7 |

| 6 | 96.3 | 96.3 |

| 7 | 157.9 | 157.9 |

| 8 | 95.6 | 95.6 |

| 8a | 157.1 | 157.1 |

| 1' | 132.2 | 132.2 |

| 2' | 115.2 | 115.2 |

| 3' | 145.8 | 145.8 |

| 4' | 145.8 | 145.8 |

| 5' | 116.0 | 116.0 |

| 6' | 120.0 | 120.0 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified catechin derivative in approximately 0.5 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Data Acquisition :

-

¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 s, and an acquisition time of 2-3 s.

-

¹³C NMR : Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required.

-

2D NMR : For COSY, HMQC, HMBC, and NOESY experiments, use standard pulse sequences provided by the spectrometer manufacturer.[1] Optimize parameters such as spectral widths, number of increments in the indirect dimension, and mixing times (for NOESY).

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of chemical shifts (e.g., to the residual solvent peak).

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of (-)-catechin derivatives. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[3][4]

Data Presentation

Table 3: Mass Spectrometric Data for Common Catechins and their Metabolites [3]

| Compound | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| (-)-Epigallocatechin-3-gallate (EGCG) | 457 | 305, 169, 125 |

| (-)-Epicatechin-3-gallate (ECG) | 441 | 289, 169, 139 |

| (-)-Epigallocatechin (EGC) | 305 | 179, 125 |

| (-)-Epicatechin (EC) | 289 | 139, 125 |

| EGC-glucuronide | 481 | 305 |

| EC-glucuronide | 465 | 289 |

| EC-sulfate | 369 | 289 |

Experimental Protocol: LC-MS/MS

-

Sample Preparation : Prepare dilute solutions of the catechin derivatives in a solvent compatible with the mobile phase (e.g., methanol/water mixture). For biological samples (plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary to remove interfering substances.[5]

-

Instrumentation : Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient elution with two solvents is typical, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

-

Flow Rate : A flow rate of 0.2-0.5 mL/min is generally employed.

-

-

Mass Spectrometric Detection :

-

Ionization Mode : ESI in negative ion mode is often preferred for catechins.

-

MS Scan : Acquire full scan mass spectra to identify the molecular ions ([M-H]⁻).

-

MS/MS Scan : Select the precursor ion of interest and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum. Optimize the collision energy for each compound to achieve optimal fragmentation.[6]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and widely used technique for the quantification of flavonoids, including (-)-catechin derivatives. It can also provide some structural information based on the absorption maxima (λmax). Flavonoids typically exhibit two main absorption bands: Band I (300-400 nm) and Band II (240-285 nm).[7]

Data Presentation

Table 4: UV-Vis Absorption Maxima for Selected Catechins

| Compound | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |

| (-)-Catechin | Water | - | ~275-280 | [8][9] |

| Epicatechin (EC) | Water/Ethanol | ~280 | - | [6] |

| Epigallocatechin Gallate (EGCG) | Methanol | ~274 | - | |

| Epicatechin Gallate (ECG) | Water | ~278 | - |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of the catechin derivative of known concentration in a suitable solvent (e.g., ethanol, methanol, or water). Prepare a series of dilutions to create a calibration curve.

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Scan the samples over a wavelength range of 200-500 nm.

-

Use the solvent as a blank.

-

Record the absorbance at the λmax.

-

-

Quantification :

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample by measuring its absorbance and interpolating from the calibration curve.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an essential technique for determining the absolute configuration of chiral molecules like (-)-catechin and its derivatives. The different stereoisomers (e.g., catechin vs. epicatechin, (+) vs. (-)) will produce distinct CD spectra, allowing for their differentiation.[10][11]

Experimental Protocol: CD Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the purified catechin derivative in a suitable solvent that does not absorb in the region of interest (e.g., methanol, acetonitrile).

-

Instrumentation : Use a CD spectropolarimeter.

-

Data Acquisition :

-

Scan the sample over the appropriate UV wavelength range (typically 200-400 nm).

-

Acquire spectra in a quartz cuvette with a defined path length (e.g., 1 cm).

-

Record the CD signal in millidegrees (mdeg).

-

-

Data Analysis : The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the flavan-3-ol skeleton and can be compared to literature data for known compounds to assign the absolute configuration.

Visualizations

Caption: General experimental workflow for the spectroscopic characterization of (-)-catechin derivatives.

Caption: Simplified MS fragmentation pathway for catechin/epicatechin.

Caption: Logical relationships between spectroscopic techniques and the information they provide.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (±)-Catechin—A Mass-Spectrometry-Based Exploration Coordination Complex Formation with FeII and FeIII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Spectroscopic Studies on the Oxidation of Catechin in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. deepdyve.com [deepdyve.com]

- 11. Determination of catechin diastereomers from the leaves of Byrsonima species using chiral HPLC-PAD-CD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Catechins in Organic and Aqueous Solvents

An important introductory note on nomenclature: The request specified information on "(-)-Catechol". However, the available scientific literature predominantly focuses on the solubility of "Catechins," a group of flavonoid compounds. Catechol is a distinct chemical entity (1,2-dihydroxybenzene). It is presumed that the intended subject of this guide is the more commonly researched catechin and its isomers, such as (+)-catechin and (-)-epicatechin. This document will proceed under that assumption, providing a comprehensive overview of catechin solubility for researchers, scientists, and drug development professionals.

Catechins are a class of polyphenolic compounds found abundantly in various natural sources, including tea leaves and grape seeds. Their antioxidant properties have made them a subject of intense research for applications in pharmaceuticals, nutraceuticals, and functional foods. A critical parameter for the successful formulation and application of these bioactive compounds is their solubility in different solvent systems. This guide provides a detailed overview of the solubility of catechins in a range of organic and aqueous solvents, outlines common experimental protocols for solubility determination, and illustrates key experimental workflows.

Quantitative Solubility Data

The solubility of catechins is influenced by the specific isomer, the solvent, and the temperature. The following tables summarize the available quantitative data for (+)-catechin and (-)-epicatechin in various common solvents.

Table 1: Solubility of (+)-Catechin

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [1] |

| 58 mg/mL (199.81 mM) | [2] | |

| Ethanol | ~100 mg/mL | [1] |

| 58 mg/mL | [2] | |

| Dimethylformamide (DMF) | ~100 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1.6 mg/mL | [1] |

| Water | 1.8 mg/mL | [2] |

| Water-Ethanol Mixtures | Solubility increases with ethanol concentration and temperature. | [3][4] |

| Subcritical Methanol | 1.55 x 10⁻³ to 6.65 x 10⁻³ g/L | [5][6] |

Table 2: Solubility of (-)-Epicatechin

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~12.5 mg/mL | [7][8] |

| Dimethylformamide (DMF) | ~12.5 mg/mL | [7][8] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7][8] |

| Aqueous Buffers | Sparingly soluble. | [7][8] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. Several methods are commonly employed, each with its own advantages and limitations.

1. Shake-Flask Method

The shake-flask method is a traditional and widely used technique for determining equilibrium solubility.[9]

-

Principle: An excess amount of the solid compound is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

Detailed Methodology:

-

Add an excess of the catechin compound to a flask containing the solvent of interest.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaker bath maintained at a constant temperature.

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation or filtration can be used to ensure a clear solution.

-

Analyze the concentration of the catechin in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][9]

-

2. UV-Vis Spectrophotometry

This method is often used in conjunction with the shake-flask method to quantify the dissolved solute.

-

Principle: The concentration of a substance in a solution is determined by measuring its absorbance of light at a specific wavelength.

-

Detailed Methodology:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of the catechin in the desired solvent at a known concentration.[10][11]

-

Create a series of standard solutions with decreasing concentrations through serial dilutions of the stock solution.[11][12]

-

Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of the catechin using a UV-Vis spectrophotometer.[10]

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Dilute the saturated solution obtained from the shake-flask method to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Determine the concentration of the catechin in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

-

Principle: The sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.

-

Detailed Methodology:

-

Preparation of a Standard Curve:

-

Similar to the spectrophotometric method, prepare a series of standard solutions of the catechin with known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Generate a calibration curve by plotting the peak area from the chromatogram against the concentration of each standard.

-

-

Sample Analysis:

-

Filter the saturated solution from the shake-flask experiment through a suitable membrane filter (e.g., 0.22 µm) to remove any particulate matter.[13]

-

Inject a known volume of the filtered sample into the HPLC system.

-

Identify the peak corresponding to the catechin based on its retention time.

-

Quantify the concentration of the catechin by comparing its peak area to the calibration curve.

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a catechin using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Catechin Solubility

The solubility of catechins is not a fixed value but is influenced by several physicochemical factors. The diagram below illustrates these key relationships.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. repo.unand.ac.id [repo.unand.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

A Quantum Mechanical Perspective on the Antioxidant Activity of (-)-Catechin

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the quantum mechanical studies investigating the antioxidant properties of (-)-catechin. By delving into the computational methodologies and theoretical underpinnings, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the antioxidant efficacy of this potent flavonoid.

Introduction: The Antioxidant Prowess of (-)-Catechin

(-)-Catechin, a prominent member of the flavonoid family, is abundantly found in various dietary sources, including tea, cocoa, and fruits. Its well-documented antioxidant capabilities stem from its ability to neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Quantum mechanical calculations have become an indispensable tool for elucidating the precise mechanisms governing this antioxidant action at the molecular level. These computational approaches allow for a detailed examination of the electronic structure and reactivity of (-)-catechin, providing insights that are often challenging to obtain through experimental methods alone.

Core Mechanisms of Antioxidant Action

The antioxidant activity of (-)-catechin is primarily attributed to its ability to donate a hydrogen atom or an electron to a free radical. Quantum mechanical studies have identified three principal mechanisms through which this occurs:

-

Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant directly transfers a hydrogen atom to a free radical, effectively quenching it. The thermodynamic feasibility of this pathway is predominantly evaluated by the Bond Dissociation Enthalpy (BDE).

-

Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the initial transfer of an electron from the antioxidant to the radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion. The key thermodynamic descriptors for this pathway are the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE).

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also proceeds in two steps, but in the reverse order of SET-PT. The antioxidant first loses a proton to the surrounding medium, forming an anion. This anion then donates an electron to the free radical. The Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE) are the critical parameters for evaluating the SPLET mechanism.

Figure 1: The three primary mechanisms of antioxidant action.

Computational Methodologies and Experimental Protocols

The theoretical investigation of (-)-catechin's antioxidant activity predominantly relies on Density Functional Theory (DFT). A typical computational workflow is as follows:

-

Geometry Optimization: The initial step involves optimizing the 3D structure of (-)-catechin and its corresponding radical and ionic forms to their lowest energy state.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

-

Calculation of Thermodynamic Descriptors: The BDE, IP, PDE, PA, and ETE are then calculated using the optimized geometries.

-

Solvent Effects: To mimic physiological conditions, solvent effects are often incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM).

Commonly Employed Computational Details:

-

Functionals: B3LYP, M06-2X, and ωB97X-D are frequently used for their accuracy in describing thermochemical properties.

-

Basis Sets: The Pople-style basis sets, such as 6-311++G(d,p), are a common choice, offering a good compromise between computational cost and accuracy.

Figure 2: A typical workflow for the computational study of antioxidant activity.

The computational findings are often correlated with experimental data from various antioxidant capacity assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay assesses the capacity of a compound to scavenge the ABTS radical cation.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This method evaluates the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Quantitative Analysis of (-)-Catechin's Antioxidant Activity

The antioxidant potential of (-)-catechin is largely determined by the reactivity of its hydroxyl (-OH) groups. The B-ring catechol moiety is generally considered the primary site of radical scavenging activity. The table below summarizes representative calculated thermodynamic parameters for the different -OH groups of (-)-catechin.

| Parameter | 4'-OH (B-ring) | 3'-OH (B-ring) | 7-OH (A-ring) | 5-OH (A-ring) | 3-OH (C-ring) |

| BDE (kcal/mol) | 77.5 | 86.3 | 104.5 | 107.8 | 98.7 |

| IP (kcal/mol) | 155.4 | 155.4 | 155.4 | 155.4 | 155.4 |

| PA (kcal/mol) | 22.8 | 32.5 | 35.7 | 38.1 | 40.2 |

Note: These values are illustrative and can vary depending on the level of theory, basis set, and solvent model used in the calculations. The ionization potential is a property of the entire molecule.

The lower BDE of the 4'-OH group suggests that it is the most likely site for hydrogen atom donation in the HAT mechanism. Similarly, the low proton affinity of the 4'-OH group indicates its favorability in the SPLET mechanism.

Structure-Activity Relationship and Drug Development Implications

Quantum mechanical studies consistently highlight the critical role of the catechol group in the B-ring of (-)-catechin for its antioxidant activity. The presence of two adjacent hydroxyl groups enhances the molecule's ability to donate hydrogen atoms and stabilize the resulting radical. This understanding is paramount for the rational design of novel antioxidant compounds. By modifying the structure of lead compounds and computationally screening their antioxidant potential, researchers can identify candidates with enhanced efficacy and favorable pharmacokinetic profiles.

Conclusion

Quantum mechanical studies provide a powerful lens through which to examine the antioxidant activity of (-)-catechin. By calculating key thermodynamic descriptors and elucidating the underlying reaction mechanisms, these computational approaches offer invaluable insights that complement experimental findings. This synergy between theory and experiment is crucial for advancing our understanding of flavonoid antioxidants and for the development of new therapeutic agents to combat oxidative stress-related diseases.

Biosynthesis of Catechol from Lignin-Derived Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignin, the second most abundant terrestrial polymer, represents a vast and underutilized renewable resource for the production of valuable aromatic chemicals. Its complex and heterogeneous structure, however, poses significant challenges for valorization. This technical guide provides an in-depth overview of the biosynthesis of catechol, a key platform chemical and precursor for pharmaceuticals, from various lignin-derived aromatic compounds. We detail the microbial and enzymatic pathways involved, present quantitative data on conversion efficiencies, and provide comprehensive experimental protocols for key stages of the biotransformation process. This document is intended to serve as a core resource for researchers and professionals in biotechnology, chemical engineering, and drug development who are focused on sustainable chemical production and the bio-based economy.

Introduction

The transition from a fossil fuel-based economy to a sustainable, bio-based one necessitates the development of efficient processes for converting renewable biomass into valuable chemicals. Lignin, a major component of lignocellulosic biomass, is an abundant aromatic biopolymer that is often treated as a low-value byproduct in the pulp, paper, and biorefining industries. However, its constituent phenylpropanoid units, such as p-coumaryl, coniferyl, and sinapyl alcohols, can be depolymerized into a variety of aromatic monomers. These monomers, including ferulic acid, p-coumaric acid, and vanillic acid, can be biologically funneled into central aromatic intermediates like catechol. Catechol is a versatile chemical building block used in the synthesis of pharmaceuticals, agrochemicals, flavors, and polymers.

Microbial conversion offers a promising and environmentally benign alternative to traditional chemical synthesis of catechol, which often relies on petroleum-based feedstocks and harsh reaction conditions. Various microorganisms, including species of Pseudomonas, Rhodococcus, and Corynebacterium, possess the metabolic machinery to degrade lignin-derived aromatics. Through metabolic engineering, these organisms can be optimized to accumulate catechol in high yields.

This guide will explore the key metabolic pathways, microbial strains, and enzymes involved in the biosynthesis of catechol from lignin-derived compounds. We will present a compilation of quantitative data from recent studies and provide detailed experimental protocols to facilitate the replication and advancement of this research.

Metabolic Pathways for Catechol Biosynthesis

The microbial conversion of lignin-derived monomers to catechol typically proceeds through a "funneling" strategy, where diverse aromatic compounds are catabolized into a few central intermediates, primarily protocatechuate and catechol itself. The subsequent metabolism of catechol is then blocked through genetic engineering to allow for its accumulation.

Conversion of Ferulic Acid and p-Coumaric Acid

Ferulic acid and p-coumaric acid are common hydroxycinnamic acids released during lignin depolymerization. Their conversion to catechol involves the shortening of the C3 side chain. In organisms like Pseudomonas putida, this occurs via a CoA-dependent, β-oxidative pathway.

Conversion of Vanillic Acid

Vanillic acid is another key intermediate in the degradation of G-lignin. Its conversion to protocatechuic acid is a critical step and is often a metabolic bottleneck. This demethylation is catalyzed by the vanillate-O-demethylase enzyme complex (VanAB).

In-Depth Technical Guide to the Crystal Structure of Catechol and the Pursuit of Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechol, chemically known as 1,2-dihydroxybenzene, is a fundamental aromatic compound utilized as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and flavors.[1] Its solid-state properties, particularly its crystal structure, are of paramount importance for process development, formulation, and ensuring consistent product quality. It is critical to clarify from the outset that catechol is an achiral molecule and therefore does not have enantiomers such as a "(-)-catechol" form.[1][2] This guide provides a comprehensive overview of the known crystal structure of catechol. While extensive studies have been conducted, to date, catechol has not been found to exhibit polymorphism, the ability of a compound to exist in more than one crystalline form.[3] However, the rigorous search for polymorphs is a critical step in pharmaceutical development. Therefore, this document also details the experimental methodologies and workflows employed in polymorph screening, using catechol as a case study for a compound with a single, well-characterized crystalline form.

The Monoclinic Crystal Structure of Catechol

Catechol crystallizes in a monoclinic system, a structure that has been thoroughly characterized by single-crystal X-ray diffraction.[1][4] This is the only crystalline form of catechol reported in the scientific literature under a variety of crystallization conditions.[3] The key crystallographic parameters for this structure are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.941 |

| b (Å) | 5.509 |

| c (Å) | 10.069 |

| β (°) | 119.0 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.374 |

| Mean C-C bond length (Å) | 1.385 |

| Mean C-O bond length (Å) | 1.372 |

| Hydrogen-bond length (Å) | 2.801 |

Table 1: Crystallographic Data for the Monoclinic Form of Catechol.[4]

The molecules in the crystal lattice are arranged in layers, with a notable helical hydrogen bonding system that links the hydroxyl groups of adjacent molecules.[4] This robust hydrogen bonding network is a key factor in the stability of this particular crystal form.

Experimental Protocols

Crystallization of Catechol

The single crystalline form of catechol can be reliably produced through various crystallization methods. Below are detailed protocols derived from the literature.

Protocol 1: Cooling Crystallization [5]

-

Preparation of Saturated Solution: Prepare a saturated solution of catechol in a selected solvent (e.g., isopropanol, methyl acetate, or ethyl acetate) at a defined temperature (e.g., 298 K).

-

Filtration: Filter the saturated solution into a double-jacketed crystallizer that has been preheated to the same temperature.

-

Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 5 K per hour) to a lower temperature (e.g., 288 K) using a thermostat.

-

Crystal Collection and Drying: Collect the resulting crystals by filtration and dry them for subsequent characterization.

Protocol 2: Recrystallization from Toluene [6]

-

Dissolution: Dissolve crude catechol in approximately five times its weight of toluene.

-

Distillation (Optional Purification): For highly pure product, distill the crude catechol under reduced pressure (e.g., 119-121°C at 10 mm Hg).[6]

-

Crystallization: Allow the toluene solution to cool, which will cause catechol to crystallize out as colorless plates.[6]

-

Isolation: Decant the toluene to isolate the crystals. Further product can be obtained by distilling the toluene from the mother liquor.[6]

Characterization of the Crystalline Form

The solid form of the crystallized catechol should be characterized using a suite of analytical techniques to confirm its identity and purity.

1. Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure.[7]

- Procedure: A suitable single crystal (typically >100 μm) is mounted on a goniometer and irradiated with a focused X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and atomic positions.[7]

2. Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and is a primary tool in polymorph screening.[8][9]

- Procedure: A finely ground powder of the sample is exposed to an X-ray beam. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline form.

3. Differential Scanning Calorimetry (DSC): Provides information on thermal transitions such as melting point and phase changes.[8]

- Procedure: A small amount of the sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured relative to a reference, revealing endothermic or exothermic events.

4. Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess solvation.[8]

- Procedure: The sample is heated in a controlled environment, and its mass is continuously monitored. Mass loss can indicate the evaporation of solvent or decomposition.

5. Spectroscopic Techniques (FTIR, Raman): These methods are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

- Procedure: The sample is irradiated with infrared (FTIR) or monochromatic laser (Raman) light, and the absorbed or scattered radiation is analyzed to obtain a vibrational spectrum that is characteristic of the molecular structure and intermolecular interactions.

The Search for Polymorphism

Despite the fact that only one crystalline form of catechol has been identified, a thorough polymorph screen is a standard and crucial part of the development of any crystalline solid, particularly for pharmaceuticals. The goal of a polymorph screen is to crystallize a compound under a wide variety of conditions to induce the formation of any accessible crystalline forms.[7]

The following diagram illustrates a typical workflow for a polymorph screen.

A typical workflow for polymorph screening of a small organic molecule.

The logical relationship between the key analytical techniques and the information they provide in the context of solid-state characterization is depicted below.

Relationship between analytical techniques and the structural information they provide.

Conclusion

The solid state of catechol is characterized by a single, stable monoclinic crystalline form. The robustness of this crystal structure is likely due to the extensive hydrogen bonding network present in the lattice. While no polymorphs of catechol have been discovered, the principles and experimental workflows for polymorph screening remain a cornerstone of solid-state chemistry and pharmaceutical development. A thorough understanding of these techniques is essential for any scientist working with crystalline materials to ensure the selection and development of a stable, high-quality solid form. The detailed crystallographic data and experimental protocols provided in this guide serve as a comprehensive resource for researchers working with catechol and other small organic molecules.

References

- 1. Catechol - Wikipedia [en.wikipedia.org]

- 2. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. pharmtech.com [pharmtech.com]

Spontaneous Reactions of (-)-Catechin in Physiological Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction